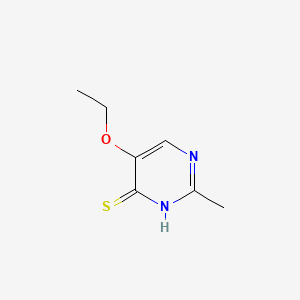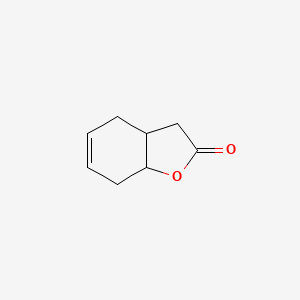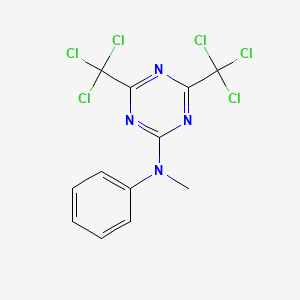
4E-nonenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4E-Nonenoic acid, also known as (4E)-4-nonenoic acid, is an organic compound with the molecular formula C9H16O2. It is a carboxylic acid with a double bond located at the fourth carbon in the E-configuration. This compound is part of the nonenoic acid family and is characterized by its unique structure, which includes a long carbon chain and a carboxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4E-Nonenoic acid can be synthesized through various methods. One common approach involves the oxidation of 4-nonene using oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 4-nonene. This process often involves the use of metal catalysts and specific reaction conditions to achieve high yields and purity. The industrial production methods are optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4E-Nonenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce nonanoic acid.
Reduction: Reduction reactions can convert this compound to nonenoic alcohols.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Alcohols and amines in the presence of acid catalysts.
Major Products:
Oxidation: Nonanoic acid.
Reduction: Nonenoic alcohols.
Substitution: Esters and amides of nonenoic acid.
Aplicaciones Científicas De Investigación
4E-Nonenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes.
Industry: this compound is utilized in the production of polymers, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4E-nonenoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including those involved in lipid metabolism and signal transduction. Its effects are mediated through the formation of covalent adducts with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
4E-Nonenoic acid can be compared with other similar compounds such as:
Nonanoic acid: Lacks the double bond present in this compound, resulting in different chemical properties and reactivity.
4Z-Nonenoic acid: Has a double bond in the Z-configuration, leading to distinct stereochemical and biological properties.
4-Hydroxy-nonenoic acid: Contains a hydroxyl group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific double bond configuration and its versatile reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(E)-non-4-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5+ |
Clave InChI |
HVCNEOVTZJYUAI-AATRIKPKSA-N |
SMILES isomérico |
CCCC/C=C/CCC(=O)O |
SMILES canónico |
CCCCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)

![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
